1-(3-Methoxy-4-propoxyphenyl)methanamine
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Overview
Description
1-(3-Methoxy-4-propoxyphenyl)methanamine is an organic compound with the molecular formula C11H17NO2 It is characterized by a methanamine group attached to a phenyl ring substituted with methoxy and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-propoxyphenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-propoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methoxy-4-propoxybenzaldehyde
Reagent: Ammonium acetate or a primary amine
Catalyst: Sodium triacetoxyborohydride or another reducing agent
Solvent: Methanol or ethanol
Reaction Conditions: Room temperature to reflux, depending on the reducing agent used
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-4-propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
1-(3-Methoxy-4-propoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-ethoxyphenyl)methanamine
- 1-(3-Methoxy-4-butoxyphenyl)methanamine
- 1-(3-Methoxy-4-isopropoxyphenyl)methanamine
Uniqueness
1-(3-Methoxy-4-propoxyphenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The propoxy group provides a balance between hydrophobicity and steric effects, influencing the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3-methoxy-4-propoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6,8,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHROBKUOLOYAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588620 |
Source
|
Record name | 1-(3-Methoxy-4-propoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854207-58-2 |
Source
|
Record name | 1-(3-Methoxy-4-propoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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